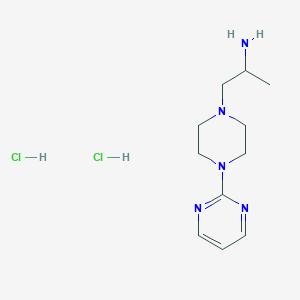

1-Piperazineethanamine,a-methyl-4-(2-pyrimidinyl)-,dihydrochloride

Description

Properties

Molecular Formula |

C11H21Cl2N5 |

|---|---|

Molecular Weight |

294.22 g/mol |

IUPAC Name |

1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-amine;dihydrochloride |

InChI |

InChI=1S/C11H19N5.2ClH/c1-10(12)9-15-5-7-16(8-6-15)11-13-3-2-4-14-11;;/h2-4,10H,5-9,12H2,1H3;2*1H |

InChI Key |

WJTKTSODUISTIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCN(CC1)C2=NC=CC=N2)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE typically involves the reaction of pyrimidine derivatives with piperazine and subsequent amination. The reaction conditions often include the use of solvents like toluene and reagents such as activated carbon for purification .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like solvent extraction, distillation, and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, ethanol.

Substitution: Alkyl halides, dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-2-AMINE DIHYDROCHLORIDE involves its interaction with molecular targets such as serotonin receptors. It acts as a serotonin reuptake inhibitor, which increases the availability of serotonin in the synaptic cleft, thereby enhancing neurotransmission. This mechanism is similar to that of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₀H₁₈Cl₂N₅ (base: C₁₀H₁₇N₅; two HCl molecules added).

- Molecular Weight : ~237.13 g/mol (calculated from and ).

- Physical Appearance : White to off-white hygroscopic solid .

- Solubility : High water solubility due to dihydrochloride salt formation .

Comparison with Structurally Similar Compounds

1-(2-Pyrimidinyl)piperazine Dihydrochloride

- Structure : Piperazine core with 2-pyrimidinyl substituent; lacks the α-methyl-ethanamine chain.

- Molecular Formula : C₈H₁₄Cl₂N₄ (MW: 237.13 g/mol) .

- Key Differences: Functionality: No ethylamine side chain limits its ability to act as a flexible linker in drug design. Applications: Primarily a metabolite of tandospirone () or intermediate in ligand synthesis .

- Similarities :

- Both share the 2-pyrimidinyl-piperazine motif, enabling interactions with neurotransmitter receptors.

4-Methylpiperazin-1-amine Dihydrochloride

- Molecular Formula : C₅H₁₄Cl₂N₃ (MW: 178.09 g/mol; ).

- Key Differences :

- Substituents : Methyl on piperazine vs. pyrimidinyl and ethylamine in the target compound.

- Basicity : Higher basicity due to the absence of electron-withdrawing pyrimidine.

- Applications : Used as a building block in surfactants and agrochemicals .

2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethylamine Trihydrochloride

- Structure : Ethylamine chain attached to 4-(2-pyrimidinyl)piperazine; trihydrochloride salt.

- Molecular Formula : C₁₀H₁₇Cl₃N₅ (MW: 313.64 g/mol; CAS 30194-68-4, ).

- Key Differences :

- Salt Form : Trihydrochloride vs. dihydrochloride, affecting solubility and stoichiometry.

- α-Methyl Group : Absence reduces steric hindrance and metabolic stability.

- Similarities :

- Both have ethylamine chains, enabling similar pharmacokinetic profiles.

GBR 12783 Dihydrochloride

- Structure : Piperazine substituted with diphenylmethoxyethyl and 3-phenylpropenyl groups.

- Molecular Formula : C₂₈H₃₂Cl₂N₂O (MW: 485.5 g/mol; ).

- Key Differences :

- Complexity : Bulky substituents make it a dopamine uptake inhibitor (IC₅₀ = 1.8 nM), unlike the simpler target compound.

- Applications : Specialized neuropharmacological use vs. broader intermediate applications.

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Biological Activity

1-Piperazineethanamine, α-methyl-4-(2-pyrimidinyl)-, dihydrochloride (CAS Number: 924644-54-2) is a piperazine derivative with notable biological activities, particularly as an antagonist of the α2-adrenergic receptor. This compound has garnered interest for its potential therapeutic applications in various neurological and psychiatric disorders.

- Molecular Formula : C11H19N5

- Molecular Weight : 221.302 g/mol

- Density : 1.121 g/cm³ at 20°C

- Boiling Point : Approximately 382.2°C

- LogP : 0.649, indicating moderate lipophilicity which may influence its bioavailability and central nervous system penetration .

1-Piperazineethanamine, α-methyl-4-(2-pyrimidinyl)- acts primarily as an antagonist at the α2-adrenergic receptor with a binding affinity (K_i) ranging from 7.3 to 40 nM. Additionally, it exhibits partial agonist activity at the 5-HT1A receptor (K_i = 414 nM; E_max = 54%) but shows negligible affinity for dopamine receptors (D2, D3, D4) and α1-adrenergic receptors (K_i > 10,000 nM) . This selectivity profile suggests its potential utility in modulating noradrenergic and serotonergic systems without significant dopaminergic effects.

Antidepressant Effects

Research indicates that compounds targeting the α2-adrenergic receptor can have antidepressant effects. A study exploring the effects of various piperazine derivatives demonstrated that antagonism of this receptor can enhance norepinephrine release, potentially alleviating depressive symptoms .

Anxiolytic Properties

In animal models, piperazine derivatives have been shown to exhibit anxiolytic effects. Specifically, studies involving similar compounds have suggested that modulation of the serotonergic system via 5-HT1A receptor interaction contributes to reduced anxiety behaviors in rodents .

Neuropharmacological Studies

A pharmacological evaluation highlighted that the compound's action on adrenergic and serotonergic receptors could lead to improved cognitive functions and mood regulation. In vivo studies using rodent models indicated that administration of this compound resulted in significant improvements in behavioral tests associated with anxiety and depression .

Comparative Biological Activity Table

| Compound Name | Receptor Affinity (K_i) | Activity Type |

|---|---|---|

| 1-Piperazineethanamine, α-methyl-4-(2-pyrimidinyl)- | α2-adrenergic: 7.3–40 nM | Antagonist |

| 5-HT1A: 414 nM | Partial Agonist | |

| Other Piperazine Derivative | Varies | Varies |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1-Piperazineethanamine derivatives, and how can reaction conditions be systematically controlled?

Methodological Answer: Synthesis optimization requires precise control of reaction variables:

- Temperature : Maintain 60–80°C during nucleophilic substitution to balance reaction rate and byproduct formation .

- pH : Use buffered alkaline conditions (pH 8–10) to stabilize intermediates and minimize hydrolysis .

- Reaction Time : Monitor via thin-layer chromatography (TLC) or HPLC to avoid over- or under-reaction .

- Purification : Employ gradient elution in normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) to isolate high-purity products .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, pyrimidinyl protons resonate at δ 8.3–8.7 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 264.2) .

- X-ray Crystallography : Resolve ambiguous structural features (e.g., piperazine ring conformation) using monoclinic crystal systems (space group P21/c) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .

- Storage : Keep in airtight containers at –20°C under inert gas (N2 or Ar) to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to predict binding affinity to pyrimidine-recognizing receptors .

- Kinetic Assays : Perform enzyme inhibition studies (e.g., IC50 determination) under varying pH (6.5–7.4) to mimic physiological conditions .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. How should contradictory data on the compound’s stability or reactivity be resolved?

Methodological Answer:

- Controlled Replicates : Repeat experiments under standardized conditions (e.g., fixed pH 7.0, 25°C) to isolate variables .

- Advanced Spectroscopy : Compare UV-Vis absorption spectra (λmax 270–290 nm) to detect degradation products .

- Cross-Validation : Combine HPLC purity data (>98%) with NMR integration ratios to confirm batch consistency .

Q. What strategies are effective for modifying the compound’s structure to enhance selectivity or potency?

Methodological Answer:

- Substituent Screening : Introduce electron-withdrawing groups (e.g., –Cl, –CF3) at the pyrimidinyl position to modulate electronic effects .

- Bioisosteric Replacement : Replace the piperazine ring with morpholine or thiomorpholine to alter pharmacokinetics .

- SAR Analysis : Corrogate activity data (e.g., EC50 values) with Hammett constants (σ) to derive quantitative structure-activity relationships (QSAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.